molecular formula C10H11BrO2 B8788997 3-((4-Bromophenoxy)methyl)oxetane

3-((4-Bromophenoxy)methyl)oxetane

Cat. No. B8788997
M. Wt: 243.10 g/mol
InChI Key: HWLGJUOAAXLXSW-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a solution of oxetan-3-ylmethanol (1.00 g, 11.3 mmol) in DMF (10 mL) was added NaH (300 mg, 13.6 mmol) at 0° C. The mixture was then stirred at 0° C. for 10 min. 1-Bromo-4-fluorobenzene (2.30 g, 13.6 mmol) was added to the solution. The mixture was stirred at 90° C. for 2 h. The mixture was partitioned between water and EtOAc (30 mL×3). The combined organics was dried and concentrated to give the title compound (420 mg, 15% yield) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][CH:3]([CH2:5][OH:6])[CH2:2]1.[H-].[Na+].[Br:9][C:10]1[CH:15]=[CH:14][C:13](F)=[CH:12][CH:11]=1>CN(C=O)C>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([O:6][CH2:5][CH:3]2[CH2:4][O:1][CH2:2]2)=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(C1)CO
Name
Quantity
300 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 90° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and EtOAc (30 mL×3)
CUSTOM
Type
CUSTOM
Details
The combined organics was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(OCC2COC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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